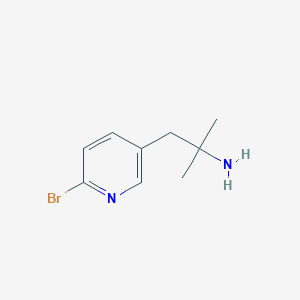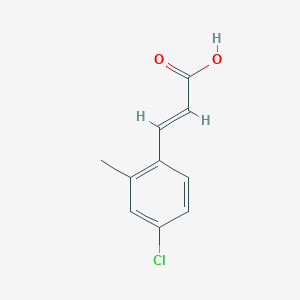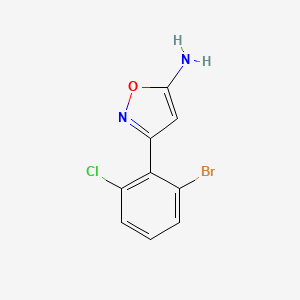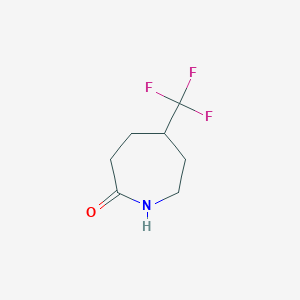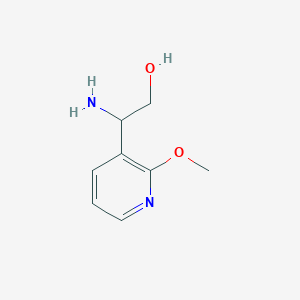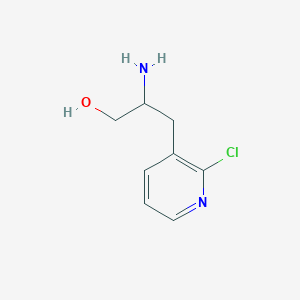
2-Amino-3-(2-chloropyridin-3-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-(2-chloropyridin-3-yl)propan-1-ol: is a chemical compound with the following properties:
Chemical Formula: CHClNO
Molecular Weight: 186.64 g/mol
SMILES Notation: OCC(N)CC1=C(Cl)C=NC=C1
Méthodes De Préparation
Synthetic Routes:: The synthetic routes for this compound involve the introduction of an amino group onto a chloropyridine ring. Specific methods include reductive amination or nucleophilic substitution reactions.
Reaction Conditions::Reductive Amination: Involves the reaction of a ketone or aldehyde with ammonia or an amine in the presence of a reducing agent (e.g., sodium borohydride or lithium aluminum hydride).
Nucleophilic Substitution: The chloropyridine reacts with an amine nucleophile (e.g., ammonia or primary amines) under basic conditions.
Industrial Production:: Industrial-scale production methods are not widely documented, but laboratory-scale synthesis is feasible.
Analyse Des Réactions Chimiques
Reactions::
Reduction: The ketone group can be reduced to the corresponding alcohol.
Substitution: The chlorine atom can undergo substitution reactions with various nucleophiles.
Reductive Amination: Sodium borohydride, methanol, and acidic conditions.
Nucleophilic Substitution: Ammonia, primary amines, and base (e.g., sodium hydroxide).
Major Products:: The major product is the desired 2-amino-3-(2-chloropyridin-3-yl)propan-1-ol.
Applications De Recherche Scientifique
This compound finds applications in:
Medicine: Potential as a drug candidate due to its structural features.
Chemical Synthesis: As an intermediate for more complex molecules.
Biological Research: Studying its interactions with biological targets.
Mécanisme D'action
The exact mechanism of action remains to be fully elucidated. it likely involves interactions with specific receptors or enzymes, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C8H11ClN2O |
|---|---|
Poids moléculaire |
186.64 g/mol |
Nom IUPAC |
2-amino-3-(2-chloropyridin-3-yl)propan-1-ol |
InChI |
InChI=1S/C8H11ClN2O/c9-8-6(2-1-3-11-8)4-7(10)5-12/h1-3,7,12H,4-5,10H2 |
Clé InChI |
RHASNKVXGUZBQF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)Cl)CC(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


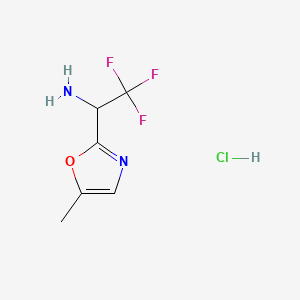
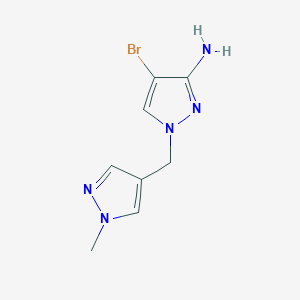
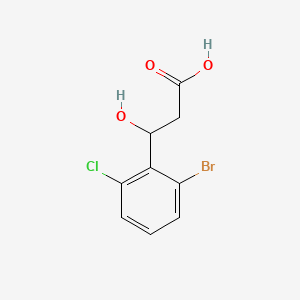
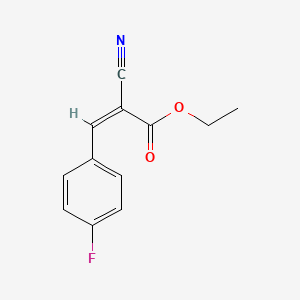
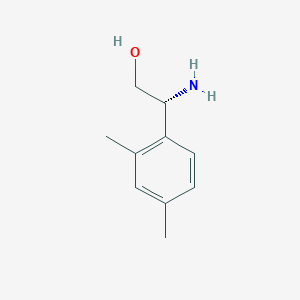
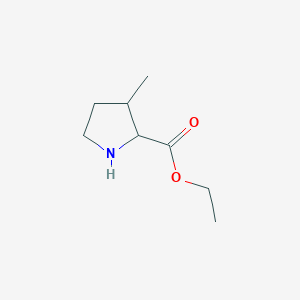
![1H-pyrazolo[4,3-b]pyridin-5-amine dihydrochloride](/img/structure/B13544782.png)
